Maxadilan
Overview
Description
Maxadilan is a potent vasodilatory peptide consisting of 61 amino acids with two disulfide linkages. It was originally isolated from the salivary gland lysates of the blood-feeding sand fly Lutzomyia longipalpis, a vector of leishmaniasis . This compound acts as an agonist of the type I receptor of pituitary adenylate cyclase activating polypeptide, although it shows very little sequence similarity to this polypeptide .
Preparation Methods
Maxadilan is synthesized using solid-phase peptide synthesis (SPPS), a highly efficient method for producing peptides. The synthesis involves assembling the peptide chain on a solid resin, followed by cleavage from the resin and purification . The disulfide linkages are formed during the synthesis process, and the peptides are purified using preparative high-performance liquid chromatography (HPLC) with cation exchange and reverse phase columns . The purified peptides are characterized by HPLC, Edman-sequencing, amino acid analysis, and mass spectrometry .
Chemical Reactions Analysis
Maxadilan undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide linkages is a key reaction in its synthesis, involving the oxidation of cysteine residues to form disulfide bonds . Common reagents used in these reactions include oxidizing agents such as iodine or hydrogen peroxide . The major products formed from these reactions are the correctly folded peptide with the desired disulfide linkages .
Scientific Research Applications
Maxadilan has several scientific research applications, particularly in the fields of biology and medicine. It is used as a tool to study receptor biology, specifically the type I receptor of pituitary adenylate cyclase activating polypeptide . This compound has been shown to enhance the viability and neural differentiation potential of human adipose-derived stem cells, making it a valuable compound in regenerative medicine . Additionally, it has been investigated for its protective role in retinal degeneration and its potential use in imaging insulinomas .
Mechanism of Action
Maxadilan exerts its effects by acting as an agonist of the type I receptor of pituitary adenylate cyclase activating polypeptide. This receptor is involved in various physiological processes, including vasodilation and neuroprotection . This compound binds to the receptor with high affinity, leading to the activation of downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway . This activation results in various cellular responses, including increased cell viability and differentiation .
Comparison with Similar Compounds
Maxadilan is unique in its structure and function compared to other vasodilatory peptides. While it shares some functional similarities with pituitary adenylate cyclase activating polypeptide, it has very little sequence similarity . Other similar compounds include pituitary adenylate cyclase activating polypeptide-38 and vasoactive intestinal peptide, both of which also interact with the type I receptor of pituitary adenylate cyclase activating polypeptide . this compound is distinct in its origin and specific receptor interactions .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1aS,3S,4aS,6S,7aS,9S,10aS,12S,15S,16aS,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69S,72S,75S,78S,81S,84S,87R,92R,95S,98S)-87-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,10S,13S,16R)-16-amino-13-(carboxymethyl)-7-[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-81,98-bis(4-aminobutyl)-10a,63-bis(2-amino-2-oxoethyl)-6,42,54,78,84-pentakis(3-amino-3-oxopropyl)-1a,27-dibenzyl-95-(2-carboxyethyl)-15-(carboxymethyl)-12,24,30,36,39,51-hexakis[(1R)-1-hydroxyethyl]-7a,9,21,48,66-pentakis(hydroxymethyl)-69,72-bis(1H-imidazol-5-ylmethyl)-33,75-dimethyl-3,57-bis(2-methylpropyl)-18-(2-methylsulfanylethyl)-a,2,3a,5,6a,8,9a,11,12a,14,15a,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,94,97-heptatriacontaoxo-4a,45,60-tri(propan-2-yl)-89,90-dithia-1,2a,4,5a,7,8a,10,11a,13,14a,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,93,96,99-heptatriacontazabicyclo[114.3.0]nonadecahectane-92-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C291H465N85O95S6/c1-27-141(12)223(368-232(412)143(14)319-236(416)161(66-40-48-96-292)324-245(425)169(74-56-104-314-291(310)311)332-259(439)183(111-155-60-34-29-35-61-155)346-248(428)173(79-88-207(304)392)340-276(456)202-133-475-474-130-160(300)235(415)345-190(118-216(403)404)256(436)320-144(15)233(413)370-226(149(20)384)287(467)364-202)281(461)355-192(120-218(407)408)264(444)351-191(119-217(405)406)265(445)363-201-132-477-476-131-200(275(455)342-179(94-106-472-25)252(432)329-167(72-46-54-102-298)242(422)334-171(77-86-205(302)390)246(426)327-164(69-43-51-99-295)240(420)325-163(68-42-50-98-294)239(419)326-165(70-44-52-100-296)243(423)335-177(83-92-214(399)400)249(429)347-182(110-154-58-32-28-33-59-154)258(438)330-162(67-41-49-97-293)237(417)322-146(17)290(470)471)362-251(431)178(84-93-215(401)402)336-244(424)168(73-47-55-103-299)331-260(440)184(112-156-62-36-30-37-63-156)353-280(460)222(140(10)11)367-272(452)198(128-380)358-263(443)188(116-211(308)396)323-213(398)124-315-277(457)203-75-57-105-376(203)289(469)194(109-137(4)5)356-250(430)174(80-89-208(305)393)338-269(449)196(126-378)359-286(466)229(152(23)387)374-268(448)193(121-219(409)410)350-253(433)180(95-107-473-26)341-270(450)197(127-379)360-285(465)228(151(22)386)373-266(446)185(113-157-64-38-31-39-65-157)354-283(463)225(148(19)383)369-234(414)145(16)321-282(462)224(147(18)382)375-288(468)230(153(24)388)372-255(435)176(82-91-210(307)395)343-278(458)220(138(6)7)366-273(453)199(129-381)361-284(464)227(150(21)385)371-254(434)175(81-90-209(306)394)337-257(437)181(108-136(2)3)352-279(459)221(139(8)9)365-267(447)189(117-212(309)397)349-271(451)195(125-377)357-262(442)187(115-159-123-313-135-317-159)348-261(441)186(114-158-122-312-134-316-158)344-231(411)142(13)318-238(418)170(76-85-204(301)389)333-241(421)166(71-45-53-101-297)328-247(427)172(339-274(201)454)78-87-206(303)391/h28-39,58-65,122-123,134-153,160-203,220-230,377-388H,27,40-57,66-121,124-133,292-300H2,1-26H3,(H2,301,389)(H2,302,390)(H2,303,391)(H2,304,392)(H2,305,393)(H2,306,394)(H2,307,395)(H2,308,396)(H2,309,397)(H,312,316)(H,313,317)(H,315,457)(H,318,418)(H,319,416)(H,320,436)(H,321,462)(H,322,417)(H,323,398)(H,324,425)(H,325,420)(H,326,419)(H,327,426)(H,328,427)(H,329,432)(H,330,438)(H,331,440)(H,332,439)(H,333,421)(H,334,422)(H,335,423)(H,336,424)(H,337,437)(H,338,449)(H,339,454)(H,340,456)(H,341,450)(H,342,455)(H,343,458)(H,344,411)(H,345,415)(H,346,428)(H,347,429)(H,348,441)(H,349,451)(H,350,433)(H,351,444)(H,352,459)(H,353,460)(H,354,463)(H,355,461)(H,356,430)(H,357,442)(H,358,443)(H,359,466)(H,360,465)(H,361,464)(H,362,431)(H,363,445)(H,364,467)(H,365,447)(H,366,453)(H,367,452)(H,368,412)(H,369,414)(H,370,413)(H,371,434)(H,372,435)(H,373,446)(H,374,448)(H,375,468)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,470,471)(H4,310,311,314)/t141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,220-,221-,222-,223-,224-,225-,226-,227-,228-,229-,230-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLBYNBTBNDQZ-KFHPIRAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)C(C)O)CO)C(C)C)CCC(=O)N)C(C)O)C(C)O)C)C(C)O)CC5=CC=CC=C5)C(C)O)CO)CCSC)CC(=O)O)C(C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N9)C(C)O)C)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)[C@@H](C)O)CO)C(C)C)CCC(=O)N)[C@@H](C)O)[C@@H](C)O)C)[C@@H](C)O)CC5=CC=CC=C5)[C@@H](C)O)CO)CCSC)CC(=O)O)[C@@H](C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N9)[C@@H](C)O)C)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C291H465N85O95S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6867 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135374-80-0 | |
Record name | maxadilan protein, insect | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135374800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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